

RYL-552S: A Novel PfNDH2 Inhibitor for Drug-Resistant Malaria

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RYL-552S is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's respiratory chain and a promising target for antimalarial drug development. This compound has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparumin vitro and has shown efficacy in a mouse model of malaria. Its novel allosteric mechanism of action and potential for synergistic activity with existing antimalarials like dihydroartemisinin (DHA) position RYL-552S as a valuable lead compound in the fight against malaria. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RYL-552S, including detailed experimental protocols.

Chemical Structure and Physicochemical Properties

RYL-552S is a novel small molecule inhibitor of PfNDH2. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	To be determined
CAS Number	1801444-69-8
Molecular Formula	C24H17F4NOS
Molecular Weight	443.46 g/mol
SMILES	To be determined
Appearance	Crystalline solid
Purity	98.28%
Solubility	Soluble in DMSO

Pharmacological Properties

RYL-552S exhibits potent inhibitory activity against PfNDH2 and demonstrates excellent antiplasmodial effects against various P. falciparum strains.

Parameter	Value
Target	PfNDH2
IC ₅₀ (PfNDH2)	Data not available
EC ₅₀ (P. falciparum 3D7)	Data not available
EC ₅₀ (P. falciparum Dd2)	Data not available
EC ₅₀ (P. falciparum K1)	Data not available
CC₅₀ (HEK293T cells)	Data not available
Selectivity Index (SI)	Data not available

Mechanism of Action

RYL-552S acts as an allosteric inhibitor of PfNDH2.[1] Structural studies have revealed that **RYL-552S** binds to a novel allosteric pocket on the PfNDH2 enzyme, distinct from the NADH

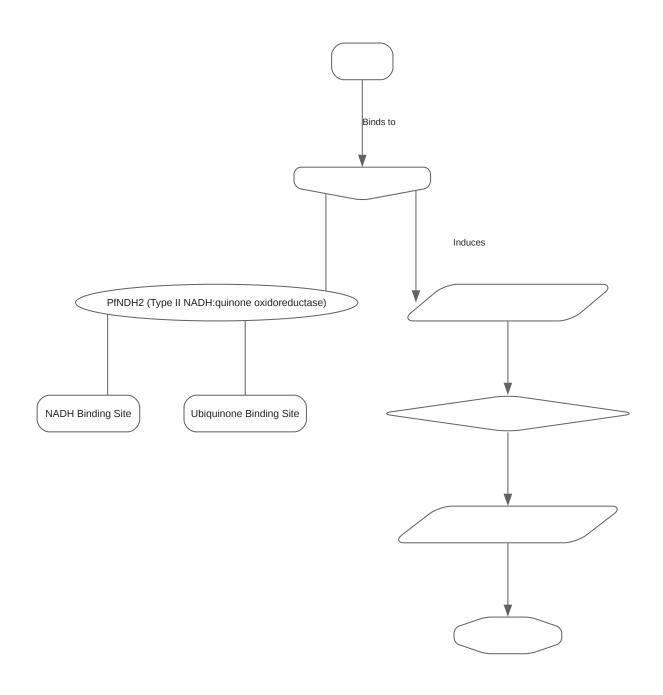






and ubiquinone binding sites.[1] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. The inhibition of PfNDH2 disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.





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Figure 1: Proposed allosteric inhibition mechanism of PfNDH2 by RYL-552S.



Experimental Protocols Chemical Synthesis of RYL-552S

The detailed synthetic route for **RYL-552S** is described in the supporting information of the primary publication by Yang et al.[1]

PfNDH2 Enzymatic Assay

The inhibitory activity of **RYL-552S** against PfNDH2 can be determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Protocol:

- Express and purify recombinant PfNDH2 protein.
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of NADH, and the substrate, ubiquinone.
- Add varying concentrations of **RYL-552S** (dissolved in DMSO) to the reaction mixture.
- Initiate the reaction by adding the purified PfNDH2 enzyme.
- Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.
- Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Growth Inhibition Assay

The efficacy of **RYL-552S** against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.[2]

Protocol:

 Culture synchronized ring-stage P. falciparum parasites (e.g., 3D7, Dd2, K1 strains) in human erythrocytes at a defined parasitemia and hematocrit.

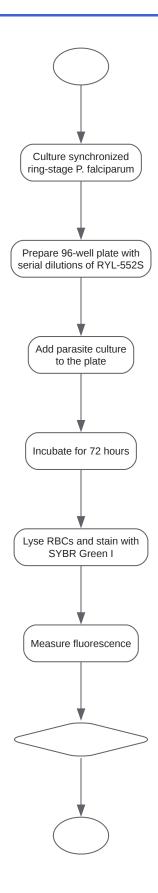






- Serially dilute **RYL-552S** in culture medium in a 96-well plate.
- Add the parasite culture to the wells containing the compound dilutions.
- Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
- After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
- Measure the fluorescence intensity using a microplate reader.
- Calculate the EC₅₀ value by normalizing the fluorescence data to untreated controls and fitting to a dose-response curve.





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